molecular formula C26H37NO5Si B13817623 (4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Cat. No.: B13817623
M. Wt: 471.7 g/mol
InChI Key: MOCHSAKHJDMCKO-HXUWFJFHSA-N
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Description

(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a tert-butyl(diphenyl)silyl group and a 2-methylpropan-2-yl oxycarbonylamino group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes protection and deprotection steps to ensure the stability of reactive intermediates. Common reagents used in the synthesis include tert-butyl(diphenyl)silyl chloride, 2-methylpropan-2-yl chloroformate, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    (4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-aminopentanoic acid: Similar in structure but lacks the 2-methylpropan-2-yl oxycarbonylamino group.

    (4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: Similar but with an extended carbon chain.

Uniqueness

The uniqueness of (4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H37NO5Si

Molecular Weight

471.7 g/mol

IUPAC Name

(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C26H37NO5Si/c1-25(2,3)32-24(30)27-20(17-18-23(28)29)19-31-33(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,20H,17-19H2,1-6H3,(H,27,30)(H,28,29)/t20-/m1/s1

InChI Key

MOCHSAKHJDMCKO-HXUWFJFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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